N-(2-nitrophenyl)-2-(pyridin-2-ylsulfanyl)acetamide
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Overview
Description
N-(2-nitrophenyl)-2-(pyridin-2-ylsulfanyl)acetamide is an organic compound that features a nitrophenyl group and a pyridinylsulfanyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)-2-(pyridin-2-ylsulfanyl)acetamide typically involves the reaction of 2-nitroaniline with 2-chloropyridine-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-nitrophenyl)-2-(pyridin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can react with the acetamide group under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-(2-nitrophenyl)-2-(pyridin-2-ylsulfanyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-nitrophenyl)-2-(pyridin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyridinylsulfanyl group can interact with metal ions or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-nitrophenyl)-2-(pyridin-3-ylsulfanyl)acetamide
- N-(2-nitrophenyl)-2-(pyridin-4-ylsulfanyl)acetamide
- N-(3-nitrophenyl)-2-(pyridin-2-ylsulfanyl)acetamide
Uniqueness
N-(2-nitrophenyl)-2-(pyridin-2-ylsulfanyl)acetamide is unique due to the specific positioning of the nitrophenyl and pyridinylsulfanyl groups, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C13H11N3O3S |
---|---|
Molecular Weight |
289.31 g/mol |
IUPAC Name |
N-(2-nitrophenyl)-2-pyridin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C13H11N3O3S/c17-12(9-20-13-7-3-4-8-14-13)15-10-5-1-2-6-11(10)16(18)19/h1-8H,9H2,(H,15,17) |
InChI Key |
KUVUZXQHFKYZJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=CC=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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